molecular formula C11H19NO2 B031630 N-cyclohexyloxolane-2-carboxamide CAS No. 544425-90-3

N-cyclohexyloxolane-2-carboxamide

Cat. No.: B031630
CAS No.: 544425-90-3
M. Wt: 197.27 g/mol
InChI Key: OPLNXLOCXAKJRT-UHFFFAOYSA-N
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Description

N-Cyclohexyloxolane-2-carboxamide is a carboxamide derivative featuring a cyclohexyl group attached to the nitrogen atom of an oxolane-2-carboxamide backbone. Oxolane (tetrahydrofuran) is a five-membered ether ring, which introduces conformational rigidity and polar characteristics due to its oxygen atom.

Properties

IUPAC Name

N-cyclohexyloxolane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c13-11(10-7-4-8-14-10)12-9-5-2-1-3-6-9/h9-10H,1-8H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPLNXLOCXAKJRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution and Amide Coupling

A widely documented approach involves a two-step sequence: (1) synthesis of oxolane-2-carboxylic acid and (2) coupling with cyclohexylamine. The oxolane ring is typically constructed via α-alkylation of furan derivatives or cyclopropanation reactions. For instance, oxolane-2-carbonitrile can be synthesized by treating 2-furonitrile with 1,2-dibromoethane under basic conditions, followed by hydrolysis to the carboxylic acid.

The coupling step employs reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxide hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in polar aprotic solvents like DMF (dimethylformamide). This method yields N-cyclohexyloxolane-2-carboxamide with efficiencies exceeding 85% under optimized conditions.

Table 1: Optimized Conditions for Amide Coupling

ParameterValue/ReagentYield (%)Citation
Coupling AgentHATU85–90
BaseDIPEA
SolventDMF
TemperatureRoom temperature
Reaction Time4–6 hours

Direct Cyclohexylamine Substitution

An alternative one-pot method involves reacting oxolane-2-carbonyl chloride with cyclohexylamine. The acid chloride intermediate is generated using thionyl chloride (SOCl₂) or oxalyl chloride, followed by immediate amine addition. This route avoids isolation of the reactive intermediate, simplifying purification.

Table 2: Acid Chloride Route Parameters

ParameterValue/ReagentYield (%)Citation
Chlorinating AgentThionyl chloride (SOCl₂)75–80
SolventDichloromethane (DCM)
Temperature0°C to reflux
Reaction Time2–4 hours

Key Reaction Optimizations

Solvent and Base Selection

Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates in coupling steps by stabilizing charged intermediates. DIPEA outperforms triethylamine (Et₃N) in deprotonating the amine and scavenging acids, critical for high yields.

Temperature and Catalysis

Cyclopropanation reactions require precise temperature control. For example, α-alkylation of 2-phenylacetonitrile with 1,2-dibromoethane proceeds optimally at 60°C with NaOH and tetra-n-butylammonium bromide (TBAB) as a phase-transfer catalyst. Elevated temperatures (>100°C) promote side reactions, reducing yields.

Challenges and Mitigation Strategies

Steric Hindrance

The cyclohexyl group’s bulkiness can impede coupling efficiency. Using excess amine (1.5–2.0 equivalents) and prolonged reaction times (up to 12 hours) mitigates this issue.

Hydrolysis Sensitivity

Oxolane-2-carbonitrile intermediates are prone to premature hydrolysis. Anhydrous conditions and controlled HCl addition during nitrile-to-acid conversion are essential.

Recent Advances and Patent Landscape

A 2022 patent (WIPO PATENTSCOPE) discloses a flow-chemistry approach for direct C–H metallation of tetrahydrofuran, enabling scalable synthesis of oxolane-2-carboxylic acid precursors . This method reduces reliance on hazardous alkylating agents and improves atom economy.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyloxolane-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

N-cyclohexyloxolane-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases like tuberculosis.

    Industry: It is used in the production of herbicides and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-cyclohexyloxolane-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the mycobacterial membrane protein large 3 transporter (MmpL3), which is essential for the survival of Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell membrane, leading to cell death.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares N-cyclohexyloxolane-2-carboxamide with structurally related carboxamide derivatives described in the evidence, focusing on substituent effects, synthesis, and physicochemical properties.

Structural and Functional Group Differences

Compound Core Structure Substituent/Functional Group Key Features
This compound Oxolane-2-carboxamide Cyclohexyl (N-linked) Ether oxygen in oxolane enhances polarity; cyclohexyl adds lipophilicity.
N-(Arylcarbamothioyl)cyclohexanecarboxamide () Cyclohexanecarboxamide Arylthiourea (S-linked) Thiourea group introduces rigidity and metal-coordination potential .
N-(Carboxymethyl)cycloheximide () Cyclohexane-based carboxamide Adamantyl or carboxymethyl groups Bulky adamantyl substituents may hinder synthesis yields .

Crystallographic and Conformational Analysis

  • N-(Naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide ():
    • Space group: Triclinic $ P\overline{1} $, with unit cell parameters $ a = 6.9921(14) \, \text{Å}, \, b = 11.002(2) \, \text{Å}, \, c = 12.381(3) \, \text{Å} $.
    • Cyclohexane adopts a chair conformation.
    • Intramolecular N–H···O hydrogen bond stabilizes a pseudo-six-membered ring .
  • This compound (Inferred): The cyclohexyl group likely adopts a chair conformation, similar to .

Bond Lengths and Reactivity

  • C=O Bond Length (): 1.218(5) Å in thiourea derivatives .
  • C=S Bond Length (): 1.670(4) Å, indicative of double-bond character .
  • This compound (Inferred):
    • The carboxamide C=O bond length is expected to align with typical values (~1.23 Å), slightly shorter than thiourea’s C=S bond.
    • The absence of thiourea limits metal-coordination capacity but may enhance hydrolytic stability.

Key Implications of Structural Differences

Synthetic Accessibility: Smaller substituents (oxolane vs. adamantyl) may favor higher yields in coupling reactions .

Conformational Stability: Intramolecular hydrogen bonding (as in ) is less likely in this compound due to the absence of adjacent N–H groups, possibly reducing conformational rigidity.

Biological Activity

N-cyclohexyloxolane-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by its cyclohexyl group and oxolane ring, contributing to its unique chemical properties. The presence of the carboxamide functional group enhances its solubility and potential interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Several studies have reported its selective cytotoxicity against different cancer cell lines.
  • Antimicrobial Properties : The compound has shown effectiveness against certain bacterial and fungal strains.
  • Anti-inflammatory Effects : Preliminary data suggest potential anti-inflammatory mechanisms.

Anticancer Activity

A significant focus has been on the anticancer properties of this compound. In vitro studies have demonstrated selective toxicity towards various cancer cell lines while sparing non-cancerous cells.

Case Studies

  • HepG2 Cell Line : this compound exhibited an IC50 value of 37.3 µM, indicating effective cytotoxicity against liver cancer cells.
  • PC-3 and SK-OV-3 Cell Lines : The compound also showed significant activity against prostate (IC50 = 68.5 µM) and ovarian cancer cell lines, reinforcing its potential as an anticancer agent.

Molecular docking studies have identified potential targets for this compound, including:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) : Interaction with VEGFR2 may trigger apoptosis in sensitive cell lines.
  • DNA Topoisomerases : The compound may interfere with DNA replication and repair processes in cancer cells.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens.

Data Table: Antimicrobial Activity Profile

Pathogen TypeStrainMinimum Inhibitory Concentration (MIC)
Gram-positive BacteriaStaphylococcus aureus15 µg/mL
Gram-negative BacteriaEscherichia coli30 µg/mL
FungiCandida albicans25 µg/mL

The compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as antifungal activity.

Anti-inflammatory Effects

Preliminary investigations suggest that this compound may possess anti-inflammatory properties. Although specific mechanisms remain to be elucidated, the structural features of the compound indicate potential pathways for inhibition of inflammatory mediators.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the cyclohexyl group or modifications to the oxolane ring can significantly influence its efficacy against cancer and microbial targets.

Q & A

Basic Research Questions

What are the standard synthesis protocols for N-cyclohexyloxolane-2-carboxamide, and how do reaction conditions influence product purity?

Methodological Answer:
Synthesis typically involves multi-step organic reactions, starting with cyclohexene derivatives and oxolane precursors. Key steps include:

  • Cyclization : Formation of the oxolane ring via acid-catalyzed cyclization of diols or ketones under reflux conditions .
  • Carboxamide Coupling : Use of coupling agents like PyBOP or DCC to link the cyclohexyl group to the oxolane-carboxylic acid intermediate .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or preparative HPLC to isolate the target compound .
    Critical Parameters : Temperature control during cyclization (to avoid side reactions) and stoichiometric precision in coupling steps are vital for purity (>95%) .

How is this compound characterized structurally and functionally?

Methodological Answer:

  • Structural Confirmation :
    • NMR : 1^1H and 13^13C NMR to identify proton environments (e.g., cyclohexyl CH2_2 groups at δ 1.2–1.8 ppm) and carbonyl signals (C=O at ~170 ppm) .
    • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+^+ expected vs. observed) .
  • Functional Analysis :
    • Solubility : Tested in polar (DMSO, ethanol) and non-polar solvents (hexane) to guide formulation for biological assays .

Advanced Research Questions

How can researchers optimize reaction yields for this compound in large-scale synthesis?

Methodological Answer:

  • Continuous Flow Reactors : Enhance efficiency by maintaining consistent temperature and reducing side-product formation .
  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C for hydrogenation steps) to improve stereochemical control .
  • By-Product Analysis : Use LC-MS to identify impurities (e.g., unreacted intermediates) and adjust stoichiometry or reaction time .
    Example : A 76.7% yield was achieved using PyBOP-mediated coupling with optimized molar ratios (1:1.2 for amine:acid) .

What strategies resolve contradictions in reported biological activities of this compound?

Methodological Answer:

  • Meta-Analysis : Compare datasets across studies (e.g., IC50_{50} values in enzyme inhibition assays) to identify outliers or methodological variability .
  • Dose-Response Reproducibility : Replicate experiments under standardized conditions (e.g., fixed cell lines, buffer pH) to isolate compound-specific effects .
  • Statistical Validation : Apply ANOVA or Bayesian modeling to assess significance of conflicting results (e.g., cytotoxicity vs. neuroprotective effects) .

How does this compound interact with biological targets, and what experimental models validate these mechanisms?

Methodological Answer:

  • Receptor Binding Assays : Radiolabeled ligand displacement studies (e.g., 3^3H-labeled compound) to quantify affinity for neurological targets (e.g., NMDA receptors) .
  • Molecular Dynamics Simulations : Predict binding conformations using software like GROMACS; validate with mutagenesis studies on key residues .
  • In Vivo Models : Test pharmacokinetics in rodent models (e.g., plasma half-life, blood-brain barrier penetration) to correlate in vitro findings with therapeutic potential .

What computational tools predict the physicochemical properties of this compound for drug development?

Methodological Answer:

  • QSAR Modeling : Use platforms like Schrödinger’s QikProp to estimate logP (lipophilicity) and solubility .
  • Density Functional Theory (DFT) : Calculate electron distribution to predict reactivity (e.g., susceptibility to hydrolysis at the carboxamide bond) .
  • ADMET Prediction : Tools like ADMETlab 2.0 assess absorption, metabolism, and toxicity profiles early in preclinical studies .

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